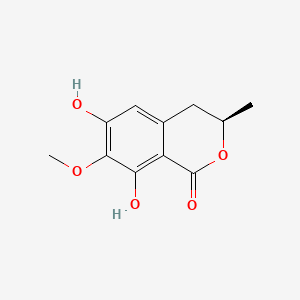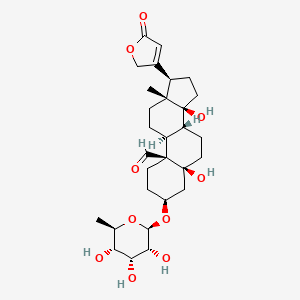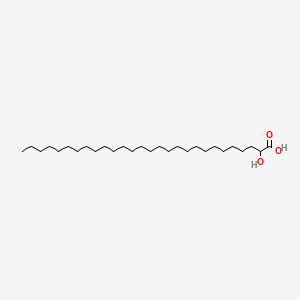
5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate is conjugate base of 5,7-dihydroxy-4'-methoxyflavone. It is a conjugate base of a 5,7-dihydroxy-4'-methoxyflavone.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate, a derivative of 4-hydroxy-chromen-2-one, has been a subject of interest in chemical synthesis. Pimenova et al. (2003) explored the synthesis and reactions of related compounds, contributing to the understanding of their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Pimenova, Krasnych, Goun, & Miles, 2003).
Catalytic Applications
The compound has been studied for its use in catalytic processes. Alonzi et al. (2014) discussed its application in the Michael addition for the synthesis of Warfarin and its analogues, indicating its potential as a catalyst in organic synthesis (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).
Novel Compound Synthesis
Lichitsky, Komogortsev, and Melekhina (2021) reported a new approach to synthesize previously unknown derivatives of this compound, showcasing its versatility in creating novel chemical entities (Lichitsky, Komogortsev, & Melekhina, 2021).
Optical and Photoelectrical Properties
Ibrahim et al. (2017) explored the optical and photoelectrical characterizations of a novel derivative, highlighting its potential applications in optoelectronics and materials science (Ibrahim, Halim, Roushdy, Farag, & El-Gohary, 2017).
Antibacterial Effects
Behrami and Dobroshi (2019) investigated the antibacterial activity of synthesized new derivatives, opening avenues for its application in medicinal chemistry and pharmaceuticals (Behrami & Dobroshi, 2019).
Inhibition of Neutrophil Pro-Inflammatory Responses
Wang et al. (2018) isolated new derivatives from Aquilaria sinensis and studied their inhibitory activities on neutrophil pro-inflammatory responses, which could have implications in anti-inflammatory drug development (Wang, Liao, Cheng, Shu, Chen, Chung, & Chen, 2018).
Anti-Cancer Activity
Venkateswararao et al. (2014) designed and synthesized bis-chromenone derivatives to study their anti-cancer activity, providing insights into its potential use in cancer treatment (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Anticorrosive Properties
Shcherbakov et al. (2014) examined the anticorrosive properties of certain derivatives, suggesting their utility in material protection and industrial applications (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).
Phototransformation Studies
Khanna et al. (2015) described the phototransformation of certain chromenone derivatives, indicating their potential in photochemical applications (Khanna, Dalal, Kumar, & Kamboj, 2015).
Analgesic Activity
Pavlova et al. (2015) synthesized stereoisomers of related compounds and studied their analgesic activity, contributing to pain management research (Pavlova, Mikhalchenko, Rogachev, Il’ina, Korchagina, Gatilov, Tolstikova, Volcho, & Salakhutdinov, 2015).
Propriétés
Nom du produit |
5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate |
|---|---|
Formule moléculaire |
C16H11O5- |
Poids moléculaire |
283.25 g/mol |
Nom IUPAC |
7-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-5-olate |
InChI |
InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3/p-1 |
Clé InChI |
DANYIYRPLHHOCZ-UHFFFAOYSA-M |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



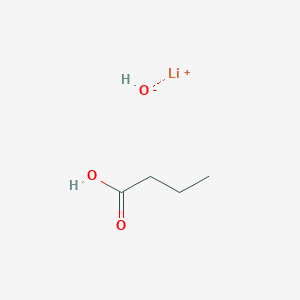

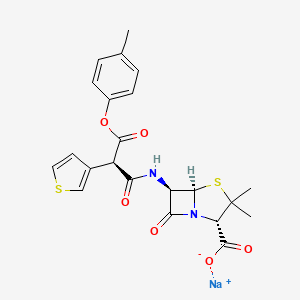


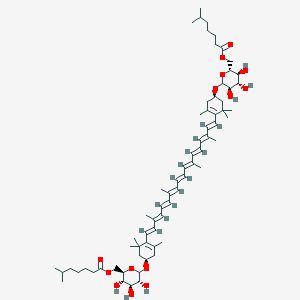
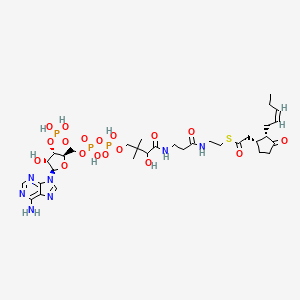
![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)
